molecular formula C15H12N4O B4423022 1-Naphthalen-1-yl-3-pyrazin-2-ylurea

1-Naphthalen-1-yl-3-pyrazin-2-ylurea

Cat. No.: B4423022
M. Wt: 264.28 g/mol
InChI Key: WOJFVUOBHHMLCO-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-3-pyrazin-2-ylurea is a urea derivative featuring a naphthalenyl group at position 1 and a pyrazin-2-yl group at position 2. Urea derivatives are widely studied for their biological and material applications due to their hydrogen-bonding capabilities and structural versatility. For instance, naphthalenyl moieties are often introduced via Suzuki-Miyaura coupling (as in ), while pyrazine derivatives are synthesized through cyclocondensation or substitution reactions ().

Properties

IUPAC Name

1-naphthalen-1-yl-3-pyrazin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-15(19-14-10-16-8-9-17-14)18-13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJFVUOBHHMLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalen-1-yl-3-pyrazin-2-ylurea typically involves the reaction of 1-naphthylamine with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalen-1-yl-3-pyrazin-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene or pyrazine rings.

    Reduction: Reduced forms of the urea linkage or the aromatic rings.

    Substitution: Substituted derivatives at the pyrazine ring.

Scientific Research Applications

1-Naphthalen-1-yl-3-pyrazin-2-ylurea has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-3-pyrazin-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate cellular processes by binding to key proteins or nucleic acids .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-naphthalen-1-yl-3-pyrazin-2-ylurea with structurally related compounds, highlighting key functional groups, molecular weights, and synthesis pathways:

Compound Name Functional Groups Molecular Weight* Synthesis Method Key Properties References
This compound Urea, naphthalenyl, pyrazine ~292.3 (calculated) Hypothetical cross-coupling/condensation High polarity, H-bond donor/acceptor
(E)-1-(Naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one Ketone, naphthalenyl, pyrazole 342.39 Aldol condensation Crystalline, planar structure
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine Triazole, pyrazine, pyridine 414.37 Cyclocondensation High thermal stability
1-[3-(Naphthalen-1-yl)phenyl]naphthalene Aromatic naphthalenyl, phenyl 330.43 Suzuki coupling Planar, mixed cis/trans geometry

*Molecular weights are calculated or derived from crystallographic data.

Key Observations :

  • Urea vs.
  • Naphthalenyl Substituents : The naphthalenyl group contributes to aromatic stacking interactions, as seen in , where planar geometries enhance crystallinity and stability.
  • Pyrazine vs. Pyrazole : Pyrazine’s electron-deficient aromatic system (vs. pyrazole’s electron-rich nature) may influence reactivity in catalytic or pharmaceutical contexts .

Physicochemical and Spectroscopic Properties

  • Crystallography : Compounds like 1-[3-(naphthalen-1-yl)phenyl]naphthalene () exhibit planar geometries (mean C–C bond length: 0.002 Å), suggesting similar rigidity in the target compound.
  • Spectroscopy : IR and NMR data from (e.g., carbonyl stretches at ~1700 cm⁻¹ for aldehydes) provide benchmarks for identifying urea-related functional groups (e.g., N–H stretches at ~3300 cm⁻¹).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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